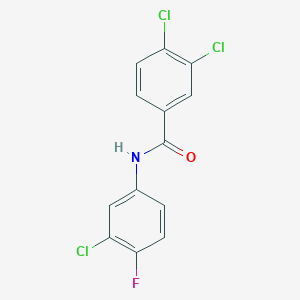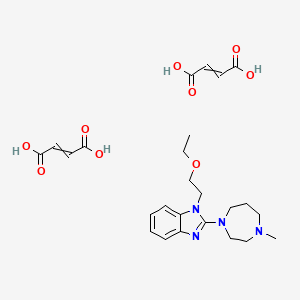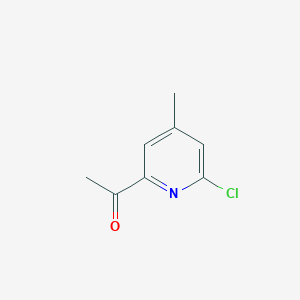![molecular formula C19H20FN3OS B12455689 2-fluoro-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12455689.png)
2-fluoro-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-FLUOROBENZOYL)-1-[4-(PIPERIDIN-1-YL)PHENYL]THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-FLUOROBENZOYL)-1-[4-(PIPERIDIN-1-YL)PHENYL]THIOUREA typically involves the reaction of 2-fluorobenzoyl chloride with 4-(piperidin-1-yl)aniline in the presence of a base, followed by the addition of thiourea. The reaction conditions often include:
- Solvent: Anhydrous dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Base: Triethylamine or pyridine
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale batch reactors with controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield.
化学反应分析
Types of Reactions
3-(2-FLUOROBENZOYL)-1-[4-(PIPERIDIN-1-YL)PHENYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3)
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme inhibition due to its thiourea moiety.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in cancer research.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-(2-FLUOROBENZOYL)-1-[4-(PIPERIDIN-1-YL)PHENYL]THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group is known to form strong hydrogen bonds and can act as an inhibitor of certain enzymes by binding to their active sites.
相似化合物的比较
Similar Compounds
N-Phenylthiourea: Known for its use in enzyme inhibition studies.
Benzoylthiourea: Used in the synthesis of various pharmaceuticals.
Fluorobenzoylthiourea: Similar in structure but with different substituents affecting its reactivity and applications.
Uniqueness
3-(2-FLUOROBENZOYL)-1-[4-(PIPERIDIN-1-YL)PHENYL]THIOUREA is unique due to the presence of both fluorobenzoyl and piperidinyl groups, which confer specific chemical properties and potential biological activities that are distinct from other thioureas.
属性
分子式 |
C19H20FN3OS |
|---|---|
分子量 |
357.4 g/mol |
IUPAC 名称 |
2-fluoro-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C19H20FN3OS/c20-17-7-3-2-6-16(17)18(24)22-19(25)21-14-8-10-15(11-9-14)23-12-4-1-5-13-23/h2-3,6-11H,1,4-5,12-13H2,(H2,21,22,24,25) |
InChI 键 |
ZHAGXVPYSQIVPT-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(E)-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-[(E)-(4-chlorophenyl)diazenyl]phenol](/img/structure/B12455626.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-chlorobenzyl)amino]ethylidene}-5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12455635.png)
![4-oxo-4-(2-{4-oxo-4-[(pyridin-2-ylmethyl)amino]butanoyl}hydrazinyl)-N,N-diphenylbutanamide](/img/structure/B12455637.png)

![4-[(1E)-1-cyano-2-{4-[(2-hydroxyethyl)(methyl)amino]phenyl}eth-1-en-1-yl]benzonitrile](/img/structure/B12455652.png)

![1-[11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-3-methylbutan-1-one](/img/structure/B12455658.png)
![1-[(3aR,5S,6S,6aR)-6-methoxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]-2-(phenylsulfanyl)ethyl acetate](/img/structure/B12455660.png)

![N-(3-{[(2-nitrophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B12455662.png)


![Ethyl 6-amino-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12455690.png)
![9-[2-(prop-2-yn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B12455691.png)
